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These application notes provide a comprehensive guide to generating and characterizing
GNAOL1 knockout and knock-in mouse models. The protocols outlined below are essential for
researchers studying GNAO1-related neurodevelopmental disorders, including early infantile
epileptic encephalopathy 17 (EIEE17) and Neurodevelopmental Disorder with Involuntary
Movements (NEDIM).[1][2] These models are invaluable tools for investigating disease
pathophysiology, exploring genotype-phenotype correlations, and conducting preclinical
evaluations of novel therapeutic strategies.

Mutations in the GNAO1 gene, which encodes the Gao subunit of heterotrimeric G proteins,
lead to a spectrum of severe neurological conditions.[3] The Gao protein is one of the most
abundant membrane proteins in the brain and is a key transducer of G protein-coupled
receptor (GPCR) signals, regulating neuronal excitability and neurotransmission.[3][4] Mouse
models that recapitulate human GNAO1 mutations are therefore critical for advancing our
understanding and treatment of these devastating disorders.

It is important to note that complete homozygous knockout of Gnaol (Gnaol-/-) results in early
postnatal lethality, with mice exhibiting severe motor control impairment and other behavioral
abnormalities.[3][5] Therefore, research often focuses on heterozygous knockout (Gnaol+/-) or
knock-in models carrying specific patient-associated mutations, such as the G203R gain-of-
function mutation.[1][3]
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Section 1: Generation of GNAO1 Mutant Mouse
Models via CRISPR/Cas9

The CRISPR/Cas9 system is an efficient and widely used technology for generating genetically
modified mice, including those with specific point mutations (knock-ins) or gene disruptions
(knockouts).[1][5][6] The following protocol describes the generation of a Gnaol knock-in
mouse model, which can be adapted for creating a knockout model by designing guide RNAs
that induce frameshift mutations.

Experimental Workflow: CRISPR/Cas9-Mediated Mouse
Model Generation

Click to download full resolution via product page

Caption: Workflow for generating GNAO1 mutant mice using CRISPR/Cas9.

Protocol 1.1: CRISPRI/Cas9-Mediated Generation of
GnaolG203R Mice

This protocol is adapted from methodologies used to create Gnaol knock-in models.[1]
1. Design of gRNA and ssODN Repair Template:

» gRNA Design: Design a single guide RNA (gRNA) targeting the desired region within the
Gnaol locus (e.g., exon 6 for the G203R mutation).[1] Use online tools to minimize off-target
effects. The protospacer adjacent motif (PAM) is a critical component for Cas9 recognition.

e ssODN Design: Synthesize a single-stranded DNA oligonucleotide (ssODN) to serve as the
repair template.[1] This template should contain the desired mutation (e.g., c.607G>A for
G203R) flanked by short homology arms (typically 40-100 bp) identical to the wild-type
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sequence surrounding the target site.[1] Introducing silent mutations in the PAM sequence of
the repair template can prevent re-cutting of the edited allele by the Cas9 nuclease.[5]

2. Reagent Preparation:

* RNP Assembly: Prepare ribonucleoprotein (RNP) complexes by incubating synthetic
tracrRNA and crRNA (which together form the gRNA) at 95°C for 5 minutes, then cooling to
room temperature to allow for hybrid formation.[1] Incubate the gRNA hybrid with S.p. Cas9
Nuclease protein for 5-10 minutes at 37°C.[1]

3. Zygote Microinjection or Electroporation:

o Harvest zygotes from superovulated female mice (e.g., C57BL/6NCrl strain).[1]
» Electroporate the zygotes with the RNP complexes and the ssODN repair template.[1] This
method is often preferred over microinjection for its higher throughput.

4. Embryo Transfer:
o Surgically transfer the edited embryos into the oviducts of pseudopregnant foster dams.[1]
5. Birth and Weaning:

» Allow the pregnancies to proceed to term. The resulting offspring are the FO generation.
e Collect tail biopsies from pups at 1-2 weeks of age for genotyping.[5]

Section 2: Genotyping and Validation of GNAO1
Mutant Mice

Accurate genotyping is crucial to identify founder mice (FO) that carry the desired genetic
modification and to establish a stable breeding colony. A multi-pronged approach combining
several techniques is recommended to ensure accuracy.[5][7]

Experimental Workflow: Genotyping and Colony
Establishment
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Caption: Workflow for genotyping of founder mice and colony establishment.

Protocol 2.1: DNA Extraction from Tail Biopsies

This protocol uses a rapid alkaline lysis method.[1][5]
e Collect a small (1-2 mm) tail biopsy from each pup.

e Place the biopsy in a microcentrifuge tube containing 25-75 pL of alkaline lysis buffer (e.g.,
25 mM NaOH, 0.2 mM EDTA).[5]

e Incubate at 95°C for 60 minutes.[5]

o Cool the tube to room temperature and add an equal volume of neutralization buffer (e.g., 40
mM Tris-HCI, pH 5.0).[5]

o Vortex briefly and centrifuge at high speed for 5-10 minutes.

e Use 1-2 uL of the supernatant, which contains the genomic DNA, for the PCR reaction.[5][8]

Protocol 2.2: PCR Amplification and Genotyping

o PCR Amplification:
o Set up a PCR reaction using primers that flank the targeted region of the Gnaol gene.[1]

o Atypical reaction includes DNA template, forward and reverse primers, dNTPs, PCR
buffer, and a Taq polymerase.
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o Use a thermocycler with appropriate parameters (e.g., initial denaturation at 95°C, 30-40
cycles of denaturation/annealing/extension, and a final extension).[8]

o Genotyping Methods:

o Restriction Analysis (for engineered restriction sites): If a restriction site was introduced or
removed in the ssODN template, this provides a fast screening method.[5][7] Digest the
PCR product with the corresponding restriction enzyme and analyze the fragments by
agarose gel electrophoresis.

o Allele-Specific gPCR: Design TagMan probes that specifically detect the wild-type and
mutant alleles.[5][9] This quantitative method can distinguish between wild-type,
heterozygous, and homozygous animals.[5][9]

o Sanger Sequencing: This is the gold standard for confirming the exact sequence of the
modified allele.[5][7] Purify the PCR product and send it for sequencing to verify the
presence of the desired mutation and the absence of unintended insertions or deletions
(indels).[1][5][7]

Section 3: Phenotypic Characterization of GNAO1
Mouse Models

Heterozygous Gnaol+/G203R mice phenocopy many of the clinical features observed in
children with the corresponding mutation, including movement disorders and an increased
susceptibility to seizures.[1][2] Homozygous GnaolG203R/G203R mice are not viable and die
perinatally.[1][10]

Quantitative Data Summary
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Phenotype Genotype Observation Reference
o Perinatal (P0O-P1)
Viability GnaolG203R/G203R _ [1][10]
lethality
Viable, normal weight
Gnaol+/G203R ) [1][10]
gain
Complete preweaning
Gnaol-/- (Knockout) ) [51[7]
lethality
GnaolC215Y/C215Y Viable and fertile [11]

Motor Function

Gnaol+/G203R
(Male)

Significantly impaired
performance on
RotaRod and DigiGait

[1](2]

No significant

Gnaol+/G203R ) ]
impairment on [11[2]
(Female) C
RotaRod and DigiGait
Gnaol+/G203R Decreased grip (2]
(Both) strength
Enhanced seizure
) ) Gnaol+/G203R o
Seizure Propensity propensity in PTZ [1][2]
(Male) o
kindling test
Increased

Gnaol+/G184S

susceptibility to PTZ
kindling

[1]

Protocol 3.1: RotaRod Test for Motor Coordination and

Balance

The RotaRod test is a standard method for assessing motor coordination, balance, and motor

learning in rodents.[12][13]

o Apparatus: A rotating rod apparatus with adjustable speed.

e Acclimation: Acclimatize mice to the testing room for at least 30 minutes before the test.
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e Training/Trial:

o

Place the mouse on the rod, which is rotating at a low speed (e.g., 4 rpm).

[¢]

Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

[e]

Record the latency to fall from the rod. If the mouse clings to the rod and makes a full
passive rotation, this is also counted as a fall.

[¢]

Perform 3-4 trials per day for 2-3 consecutive days.

» Data Analysis: Compare the average latency to fall between mutant and wild-type littermate
controls. Gnaol+/G203R male mice are expected to show a shorter latency to fall compared
to controls.[1]

Protocol 3.2: Open Field Test for Locomotor Activity

This test measures general locomotor activity and can also be used to assess anxiety-like
behavior.[14][15]

o Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped
with infrared beams or video tracking software to monitor movement.

e Procedure:
o Place the mouse in the center of the open field.
o Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).

o Record parameters such as total distance traveled, velocity, time spent in the center
versus the periphery, and rearing frequency.

o Data Analysis: Compare the recorded parameters between genotypes. Hyperlocomotion has
been observed in some GNAO1 mutant models.[11] Time spent in the center is often used
as a measure of anxiety (less time in the center suggests higher anxiety).
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Protocol 3.3: Pentylenetetrazole (PTZ) Kindling for
Seizure Susceptibility

Kindling is a phenomenon where repeated application of a sub-convulsive stimulus leads to the
generation of full-blown convulsions.[1] This test assesses seizure threshold.

e Procedure:

o Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, intraperitoneal injection) to
the mice.

o Injections are typically given every 48 hours.

o After each injection, observe the mouse for 30 minutes and score the seizure severity
based on a standardized scale (e.g., Racine scale).

o Data Analysis: Compare the rate of kindling (progression to more severe seizures) and the
average seizure score between mutant and wild-type mice. Male Ghaol+/G203R mice show
an increased susceptibility to PTZ-induced seizures.[1]

Section 4: Molecular Analysis

Validation at the protein level is essential to confirm that the genetic modification has the
intended effect on Gao protein expression.

Protocol 4.1: Western Blot for Gao Protein Expression

This protocol allows for the quantification of Gao protein levels in brain tissue lysates.[16][17]
o Tissue Preparation:

o Sacrifice mice and rapidly dissect brain regions of interest (e.g., striatum, cerebellum,
cortex).[17]

o Flash-freeze the tissue in liquid nitrogen and store at -80°C.

o Homogenize the thawed tissue in RIPA buffer containing protease inhibitors.[17]
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o Centrifuge the homogenate and collect the supernatant (protein lysate). Determine protein
concentration using a BCA or Bradford assay.

e SDS-PAGE and Transfer:

o Denature protein lysates by boiling in Laemmli sample buffer.

o Separate 20-30 pg of protein per lane on an SDS-PAGE gel.[18]

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
e Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for
1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for GNAO1 (Gao) overnight at
4°C.[16] (e.g., Thermo Fisher PA5-26142 or PA5-102620).[18][19]

o Wash the membrane several times with TBST.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.[16]

o Wash the membrane again with TBST.

e Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Visualize the protein bands using a chemiluminescence imaging system.

o Quantify band intensity using densitometry software. Normalize Gao levels to a loading
control protein (e.g., GAPDH or -actin).

Section 5: GNAO1 Signaling Pathway

GNAOL encodes Gao, the alpha subunit of a heterotrimeric G protein complex. This complex is
a crucial intermediary between GPCRs and downstream cellular effectors.
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GNAOL1 Signaling Pathway Diagram
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Caption: Overview of the GNAOL1 (Gao) signaling pathway.

Pathway Description:

Activation: The pathway is initiated when a neurotransmitter binds to a G protein-coupled
receptor (GPCR).[20][21]

o Guanine Nucleotide Exchange: The activated GPCR acts as a guanine nucleotide exchange
factor (GEF), promoting the exchange of GDP for GTP on the Goao subunit.[20][21]

e Subunit Dissociation: This exchange causes the Gao-GTP subunit to dissociate from the
Gpy dimer.[20][21]

o Downstream Effects: Both Gao-GTP and the Gy dimer are active signaling molecules that
modulate separate downstream effectors.[20][21]

o Gao-GTP typically inhibits adenylyl cyclase, leading to decreased production of cyclic AMP
(cAMP).[20][22]

o Gy can directly regulate the activity of various ion channels (e.g., calcium and potassium
channels) and other enzymes like phospholipase C-3.[20][21]

Disruption of this pathway by GNAO1 mutations can lead to either a loss-of-function
(associated with epilepsy) or gain-of-function (associated with movement disorders), altering
neuronal signaling and excitability.[2][22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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